molecular formula C18H23N5O B5565249 N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B5565249
M. Wt: 325.4 g/mol
InChI Key: IUBUYOSOCMLWEY-UHFFFAOYSA-N
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Description

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, including acylation, nitration, condensation, and cyclization reactions. For instance, one method involves the acylation of 2-n-propyl-4-methyl-6-carboxy-benzimidazole with an acylating agent at temperatures ranging from 20°C to 40°C, followed by a series of reactions involving organic alkali and organic acid to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as one-pot reactions, which simplify the process by eliminating the need for intermediate purification steps, are commonly employed .

Chemical Reactions Analysis

Types of Reactions

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)propyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
  • 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole

Uniqueness

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of the benzimidazole and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and pharmaceuticals .

Properties

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-7-13-10-15(22-21-13)18(24)19-11-17-20-14-8-5-6-9-16(14)23(17)12(2)3/h5-6,8-10,12H,4,7,11H2,1-3H3,(H,19,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBUYOSOCMLWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCC2=NC3=CC=CC=C3N2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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